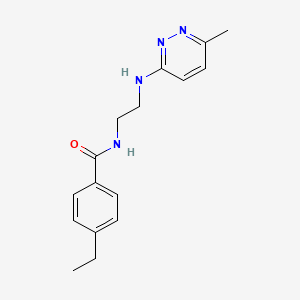

4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

4-ethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-3-13-5-7-14(8-6-13)16(21)18-11-10-17-15-9-4-12(2)19-20-15/h4-9H,3,10-11H2,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWYLTBWULQYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Substitution Reactions: The 6-methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

Amidation: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine.

Coupling Reaction: The final step involves coupling the pyridazinylaminoethyl side chain with the benzamide core using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyridazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or pyridazines.

Scientific Research Applications

4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a candidate for drug development due to its pharmacological properties.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

Pathways Involved: It may inhibit key signaling pathways, leading to the suppression of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Substituents

The following table summarizes structural differences and properties of 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide and related compounds from the evidence:

*Calculated based on formula C₁₆H₁₉N₅O.

Key Differences and Implications

Pyridazine vs. Pyridine/Thiazole Rings

- The target compound’s 6-methylpyridazine ring distinguishes it from pyridine (e.g., Compound 15 ) or thiazole-based analogs.

- In contrast, Compound 15’s 3-cyano-pyridine and thienylmethylthio groups likely increase steric bulk and modulate solubility, which could influence bioavailability .

Substituent Effects on Bioactivity

- 4-Ethyl vs. However, this could also increase metabolic oxidation rates.

- Thioether vs. Amide Linkages (Compound 15 ) : The thioether group in Compound 15 may confer resistance to hydrolysis compared to the amide bond in the target compound, impacting pharmacokinetic stability.

Quinazolinone and Purine Hybrids (Compound 155 )

- Compound 155 integrates a quinazolinone core and purine moiety, suggesting dual targeting of kinases (e.g., EGFR) and nucleotide-binding proteins. The target compound’s simpler structure may lack this bifunctional activity but could offer improved synthetic accessibility.

Imidazole and Peptide-like Chains ( )

Research Findings and Hypotheses

- Anticancer Potential: Compounds with pyridazine/thiazole cores (e.g., ) are frequently associated with kinase or protease inhibition. The target compound’s methylpyridazine group may align with these mechanisms.

- Metabolic Stability : The ethyl group in the target compound could increase CYP450-mediated metabolism compared to methyl analogs (e.g., CAS 957505-35-0 ), necessitating prodrug strategies.

- Selectivity: The absence of bulky thioether or quinazolinone groups (cf. Compounds 15 and 155 ) might reduce off-target effects but also limit potency.

Biological Activity

4-Ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes an ethyl group, a pyridazine moiety, and a benzamide segment, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may inhibit enzymes involved in signaling pathways related to inflammation and cancer progression. For instance, it has been suggested that it could modulate the activity of cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammatory responses.

- Receptor Modulation : Interaction with various receptors, including those involved in neurotransmission and cellular proliferation, has been observed. This may lead to altered signaling cascades that affect cell survival and apoptosis.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's IC50 values in these assays suggest significant potency:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

These values indicate that the compound effectively inhibits cell growth at relatively low concentrations.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are often elevated in chronic inflammatory conditions.

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzamide derivatives, including this compound. The researchers reported that this compound exhibited significant inhibition of tumor growth in xenograft models, supporting its potential as a therapeutic agent against solid tumors .

- Inflammation Model : In an experimental model of arthritis, administration of the compound resulted in reduced joint swelling and histological improvement compared to control groups. This suggests a mechanism involving modulation of immune responses .

Q & A

Q. What are the optimized synthetic routes for 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the pyridazine amine intermediate. Key steps include:

- Amide Coupling: Reacting 6-methylpyridazin-3-amine with ethylenediamine under basic conditions (e.g., triethylamine) to form the ethylenediamine-linked intermediate .

- Benzamide Formation: Coupling the intermediate with 4-ethylbenzoyl chloride in dichloromethane or DMF, followed by purification via column chromatography (e.g., chloroform:methanol gradients) .

- Optimization: Reaction time (8–20 hours) and temperature (room temperature to reflux) significantly impact yield. For example, extended reflux improves coupling efficiency in analogous benzamide syntheses .

Q. How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy: Key signals include aromatic protons in the pyridazine ring (δ 7.0–8.5 ppm), ethyl group protons (δ 1.2–1.5 ppm for CH3, δ 2.5–2.7 ppm for CH2), and amide NH (δ 8.0–8.5 ppm). 13C NMR confirms carbonyl resonance at ~170 ppm .

- X-ray Crystallography: Resolve ambiguities in stereochemistry. For example, a related pyridazin-3-amine compound was analyzed using Mo-Kα radiation (λ = 0.71073 Å), revealing bond angles and torsion angles critical for conformational stability .

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays: Test against bacterial phosphopantetheinyl transferases (PPTases) at 1–100 μM concentrations. Use spectrophotometric methods to monitor NADPH consumption (λ = 340 nm) .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48-hour exposure and IC50 calculations via nonlinear regression .

Advanced Research Questions

Q. How can target enzymes for this compound be identified, and what mechanistic insights can be derived?

Methodological Answer:

- Pull-Down Assays: Immobilize the compound on agarose beads and incubate with bacterial lysates. Elute bound proteins for identification via LC-MS/MS .

- Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding affinity (KD) to PPTases. For analogs, KD values ranged from 10–100 nM, suggesting competitive inhibition .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with PPTase crystal structures (PDB: 3Q6U). Grid boxes centered on active sites (20 ų) and Lamarckian genetic algorithms optimize pose predictions .

- ADMET Prediction: Calculate logP (2.5–3.5) and polar surface area (<90 Ų) using SMILES/InChI descriptors (e.g., PubChem data ). Tools like SwissADME validate blood-brain barrier permeability and CYP450 interactions.

Q. How should researchers address contradictions in bioactivity data across assay platforms?

Methodological Answer:

- Orthogonal Validation: Compare enzymatic assays (e.g., PPTase inhibition) with cellular viability assays. Adjust buffer pH (6.5–7.5) and co-factors (e.g., Mg²⁺) to mimic physiological conditions .

- Dose-Response Reproducibility: Use three independent replicates and statistical tools (e.g., ANOVA) to identify outlier datasets. For example, IC50 variations >20% may indicate assay interference .

Q. What experimental designs study environmental degradation pathways?

Methodological Answer:

- Hydrolytic Degradation: Expose the compound to pH 3–9 buffers at 25–50°C. Monitor degradation via HPLC-MS, identifying primary products like 4-ethylbenzoic acid .

- Photolysis Studies: Use UV light (254 nm) in aqueous solutions. Quantify half-life (t1/2) and QSAR modeling to predict ecotoxicity of breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.